REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[C:18](Cl)([CH3:20])=[O:19].[OH2:22].[N+]([C:26]1[CH:31]=CC=CC=1)([O-])=O>>[C:18]([C:3]1[CH:2]=[CH:1][C:13]2[NH:12][C:11]3[C:6]([C:5]=2[CH:4]=1)=[CH:7][C:8]([C:31](=[O:22])[CH3:26])=[CH:9][CH:10]=3)(=[O:19])[CH3:20] |f:1.2.3.4|
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Name
|
|
Quantity
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16.9 g
|
Type
|
reactant
|
Smiles
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C1=CC=CC=2C3=CC=CC=C3NC12
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
under stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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cooling with an ice bath
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Type
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STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
under cooling with an ice bath
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
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Type
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TEMPERATURE
|
Details
|
the mixture was refluxed over a period of 2 h
|
Duration
|
2 h
|
Type
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EXTRACTION
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Details
|
extracted with CHCl3 (3×150 mL)
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Type
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WASH
|
Details
|
The combined extracts were sequentially washed with saturated solutions of NaHCO3 and NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, CHCl3/MeOH)
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC=2NC3=CC=C(C=C3C2C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |